
Bis(bromomethyl)maleic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(bromomethyl)maleic anhydride is a chemical compound characterized by the presence of two bromomethyl groups attached to a maleic anhydride core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(bromomethyl)maleic anhydride typically involves the bromination of maleic anhydride derivatives. One common method is the bromination of maleic anhydride in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(bromomethyl)maleic anhydride undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The double bond in the maleic anhydride core can participate in Diels-Alder reactions with dienes.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding maleic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and primary amines are commonly used.
Diels-Alder Reactions: Typically carried out with dienes under thermal or catalytic conditions.
Hydrolysis: Performed in the presence of water or aqueous base.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and ethers.
Diels-Alder Adducts: Cycloaddition products with various dienes.
Hydrolysis Products: Maleic acid derivatives.
Applications De Recherche Scientifique
Bis(bromomethyl)maleic anhydride has found applications in several scientific research areas:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: Employed in the modification of polymers to introduce functional groups that enhance material properties.
Materials Science: Utilized in the development of advanced materials with specific properties such as flame retardancy and antimicrobial activity.
Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of bis(bromomethyl)maleic anhydride is largely dependent on its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The bromomethyl groups act as electrophilic centers, making the compound highly reactive towards nucleophiles. The maleic anhydride core can undergo cycloaddition reactions, forming stable adducts with dienes. These properties make it a versatile reagent in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Maleic Anhydride: Shares the anhydride core but lacks the bromomethyl groups, making it less reactive towards nucleophiles.
Bismaleimides: Contain maleimide groups and are used in high-performance polymers and resins.
Succinic Anhydride: Similar structure but with a saturated ring, leading to different reactivity.
Uniqueness: Bis(bromomethyl)maleic anhydride is unique due to the presence of bromomethyl groups, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for applications requiring high reactivity and functionalization potential.
Propriétés
Numéro CAS |
479035-70-6 |
|---|---|
Formule moléculaire |
C6H4Br2O3 |
Poids moléculaire |
283.90 g/mol |
Nom IUPAC |
3,4-bis(bromomethyl)furan-2,5-dione |
InChI |
InChI=1S/C6H4Br2O3/c7-1-3-4(2-8)6(10)11-5(3)9/h1-2H2 |
Clé InChI |
AXFDZFNHWXMGNU-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=O)OC1=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


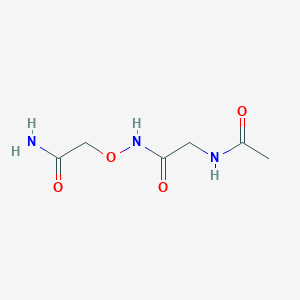
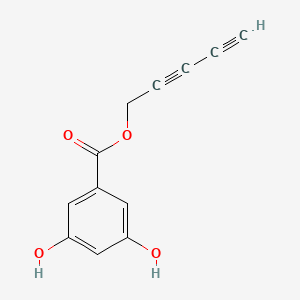
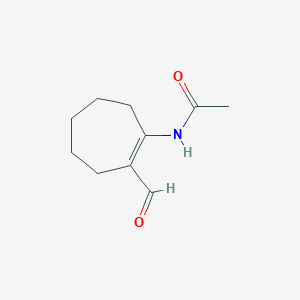
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
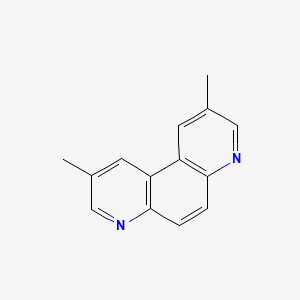
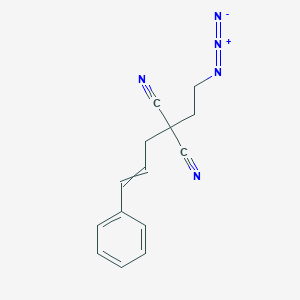
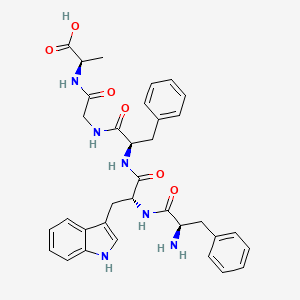


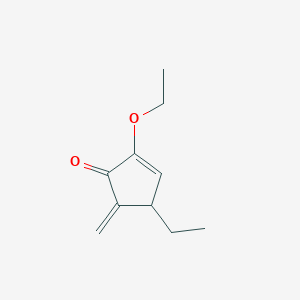
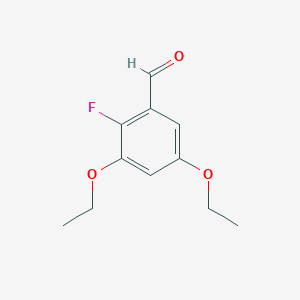
![1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one](/img/structure/B12585415.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
